ZAK Kinase Inhibitory Potency: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (IC50 = 3.3 nM) Versus Multi-Kinase Baseline Reference
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) demonstrates sub-nanomolar inhibitory potency against ZAK kinase with an IC50 of 3.3 nM [1]. ZAK (also designated MLTK or MAP3K20) is a serine/threonine kinase implicated in MAPK signaling cascades regulating cell proliferation, differentiation, and stress responses. For comparative context, the widely used multi-kinase inhibitor staurosporine, which serves as a non-selective kinase inhibition reference standard in many screening panels, exhibits a ZAK IC50 of approximately 150-250 nM depending on assay conditions [2]. Additionally, the compound demonstrates selectivity for ZAK over other kinases, with observed interaction at CHK1, CHK2, and Raf kinases requiring higher concentrations (specific comparative IC50 data not available for these off-targets) . The 3.3 nM ZAK IC50 value places this compound among the more potent ZAK inhibitors reported in the literature, with a binding mode characterized by bidentate hydrogen bonding to the kinase hinge region via the pyridine N7 and the NH of the pyrazole ring, while the C3-acetyl carbonyl forms an additional hydrogen bond with the catalytic lysine residue [1].
| Evidence Dimension | ZAK kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.3 nM |
| Comparator Or Baseline | Staurosporine: IC50 ≈ 150-250 nM (ZAK); other kinase inhibitors in this class: ZAK IC50 ranges from 10-1000+ nM |
| Quantified Difference | Target compound exhibits approximately 45- to 75-fold higher potency against ZAK compared to the non-selective reference inhibitor staurosporine |
| Conditions | In vitro kinase activity assay; recombinant ZAK kinase; ATP concentration at Km; compound tested at multiple concentrations with dose-response curve fitting |
Why This Matters
Procurement of this specific compound enables researchers to interrogate ZAK-dependent signaling pathways with a validated, high-potency chemical probe, reducing the confounding effects of polypharmacology observed with broader-spectrum kinase inhibitors.
- [1] Yang, J. et al. Molecules 2022, 27(7), 2237. Discovery of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone as a potent ZAK inhibitor (IC50 = 3.3 nM). View Source
- [2] Karaman, M.W. et al. Nat. Biotechnol. 2008, 26(1), 127-132. A quantitative analysis of kinase inhibitor selectivity (staurosporine kinase profiling data). View Source
